[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
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Overview
Description
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and two hydroxyethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- [(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological and chemical properties compared to its analogs.
Properties
CAS No. |
1206092-77-4 |
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Molecular Formula |
C10H13Cl2NO4S |
Molecular Weight |
314.18g/mol |
IUPAC Name |
2,4-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO4S/c11-8-1-2-10(9(12)7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI Key |
SPGVFXOHCLLEFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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